molecular formula C7H11NO3S B6223862 (4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol CAS No. 2763777-15-5

(4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B6223862
CAS No.: 2763777-15-5
M. Wt: 189.2
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Description

(4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C6H11NO3S It features a pyrrole ring substituted with a methanesulfonyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 1-methylpyrrole with methanesulfonyl chloride in the presence of a base, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The methanesulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: (4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)carboxylic acid.

    Reduction: (4-thiomethyl-1-methyl-1H-pyrrol-2-yl)methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol is not fully understood. its functional groups suggest it may interact with biological molecules through hydrogen bonding, electrostatic interactions, and covalent modifications. The methanesulfonyl group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding, potentially affecting enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    (4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol: Features a methanesulfonyl group and a hydroxymethyl group.

    (4-methylsulfonyl-1-methyl-1H-pyrrol-2-yl)methanol: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.

    (4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

This compound is unique due to the presence of both a methanesulfonyl group and a hydroxymethyl group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

2763777-15-5

Molecular Formula

C7H11NO3S

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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